molecular formula C19H23N3O B6909468 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B6909468
M. Wt: 309.4 g/mol
InChI Key: DUHUUBPKIPKSAC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide is a complex organic compound that features a unique combination of isoquinoline and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-6-7-16(13-21-15)12-19(23)20-9-11-22-10-8-17-4-2-3-5-18(17)14-22/h2-7,13H,8-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUUBPKIPKSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline and pyridine intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives

Uniqueness

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(6-methylpyridin-3-yl)acetamide is unique due to its specific combination of isoquinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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